molecular formula C6H6N4O2 B2575198 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid CAS No. 208772-67-2

2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid

Cat. No.: B2575198
CAS No.: 208772-67-2
M. Wt: 166.14
InChI Key: YVEJUBUNEPUDQB-UHFFFAOYSA-N
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Description

Structural Elucidation of 2-Methyl-1H-pyrazolo[1,5-b]triazole-7-carboxylic Acid

Molecular Architecture and Heterocyclic Core Analysis

The molecular architecture of 2-Methyl-1H-pyrazolo[1,5-b]triazole-7-carboxylic acid represents a sophisticated heterocyclic framework characterized by the fusion of pyrazole and triazole ring systems within a single molecular entity. The structural foundation consists of a pyrazolo[1,5-b]triazole core, which integrates the electron-rich pyrazole moiety with the nitrogen-abundant triazole system through a shared nitrogen atom at the bridging position. This fusion creates a rigid, planar aromatic system that maintains significant electron delocalization across the entire heterocyclic framework. The presence of four nitrogen atoms within the seven-membered fused ring system contributes to the compound's unique electronic properties and reactivity patterns.

The pyrazole component of the molecular structure exhibits distinct electronic characteristics at each nitrogen position, with position 1 containing acidic pyrrole-like nitrogen bearing a partial positive charge and a lone pair of electrons that participate in ring aromaticity. This nitrogen atom functions as a hydrogen bond donor, while the nitrogen at position 2 demonstrates sp2-hybridized pyridine-like basic properties with a partial negative charge and a lone pair that does not contribute to ring aromaticity but enables hydrogen bond acceptance. The triazole portion introduces additional nitrogen atoms at strategic positions, creating a system capable of extensive intermolecular interactions and potential tautomeric behavior.

The carboxylic acid functional group positioned at the 7-position of the fused ring system introduces significant polar character to the molecule while providing opportunities for hydrogen bonding and salt formation. The methyl substituent at the 2-position contributes to the compound's lipophilic character and influences the overall molecular conformation through steric effects. The Simplified Molecular Input Line Entry System representation CC1=NC2=C(C=NN2N1)C(=O)O clearly demonstrates the connectivity pattern and confirms the structural assignment of this complex heterocyclic system.

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment of 2-Methyl-1H-pyrazolo[1,5-b]triazole-7-carboxylic acid. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the distinct proton environments within the heterocyclic framework and substituent groups. The methyl group at the 2-position generates a distinctive singlet signal in the aliphatic region of the spectrum, typically appearing as a sharp, well-resolved peak due to the absence of neighboring protons that would cause coupling patterns.

The aromatic proton on the pyrazole ring system produces a characteristic downfield signal reflecting the electron-deficient nature of the heterocyclic core. The integration patterns and chemical shift values provide crucial information regarding the substitution pattern and confirm the presence of the expected number of protons corresponding to the molecular formula. The carboxylic acid proton, when observable, appears as an exchangeable signal in the highly deshielded region of the spectrum, though this signal may be broadened or absent due to rapid exchange with residual water or deuterated solvent.

Related studies on pyrazolo-triazole systems have demonstrated that these compounds can exhibit tautomeric equilibrium behavior in solution, which may manifest as time-dependent changes in the Nuclear Magnetic Resonance spectrum. The equilibrium between different tautomeric forms can result in the observation of multiple sets of signals corresponding to the different structural forms present in solution. This tautomeric behavior has been observed in similar fused heterocyclic systems, where tetrazole and azide forms can interconvert, leading to complex spectroscopic patterns that evolve over time.

Infrared Vibrational Mode Assignment

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with specific functional groups and bonding patterns within 2-Methyl-1H-pyrazolo[1,5-b]triazole-7-carboxylic acid. The carboxylic acid functionality generates distinctive absorption bands in the infrared spectrum, including the characteristic carbonyl stretching vibration typically observed in the region of 1650-1750 cm⁻¹. The broad, intense absorption associated with the hydroxyl group of the carboxylic acid appears in the 2500-3300 cm⁻¹ region, often exhibiting a complex pattern due to hydrogen bonding interactions.

The heterocyclic ring system contributes multiple characteristic vibrations to the infrared spectrum, including carbon-nitrogen stretching modes and ring breathing vibrations that appear in the fingerprint region below 1500 cm⁻¹. The aromatic carbon-hydrogen stretching vibrations manifest as sharp, medium-intensity bands in the 3000-3100 cm⁻¹ region, while the aliphatic methyl group contributes distinct stretching and bending modes in their respective spectral regions.

Analysis of related triazole-containing compounds has revealed that the carbon-oxygen stretching vibrations can exhibit complex coupling with carbonyl and hydroxyl deformation modes, resulting in multiple absorption bands that require careful assignment. The nitrogen-nitrogen stretching vibrations within the triazole ring system contribute to the spectral complexity in the 1000-1500 cm⁻¹ region, providing additional confirmation of the heterocyclic core structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Methyl-1H-pyrazolo[1,5-b]triazole-7-carboxylic acid provides crucial information regarding molecular weight confirmation and fragmentation pathways that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the calculated molecular weight and confirming the molecular formula C6H6N4O2. The isotopic pattern observed in the molecular ion region reflects the natural abundance of carbon-13 and nitrogen-15 isotopes, providing additional confirmation of the elemental composition.

The fragmentation pattern under electron ionization conditions reveals characteristic loss pathways that are diagnostic for the functional groups present in the molecule. The loss of the carboxyl group typically occurs through elimination of carbon dioxide (44 mass units) or formic acid (46 mass units), depending on the specific ionization and fragmentation conditions employed. These fragmentations result in base peaks or significant fragment ions that correspond to the remaining heterocyclic core structure.

The nitrogen-rich heterocyclic framework tends to stabilize positive charge through resonance effects, leading to the formation of stable fragment ions that retain the pyrazolo-triazole core. The methyl substituent may be lost through various mechanisms, including alpha-cleavage processes that generate characteristic fragment ions. The relative intensities of these fragment ions provide information regarding the preferred fragmentation pathways and can be used to distinguish between structural isomers or related compounds with similar molecular weights.

Computational Chemistry Approaches

Density Functional Theory Optimization

Density Functional Theory calculations provide powerful computational tools for understanding the electronic structure, geometry optimization, and properties of 2-Methyl-1H-pyrazolo[1,5-b]triazole-7-carboxylic acid at the molecular level. Quantum mechanical calculations employing appropriate basis sets and exchange-correlation functionals can predict the most stable geometric configuration of the molecule, including bond lengths, bond angles, and dihedral angles that define the three-dimensional structure. These calculations reveal that the fused heterocyclic system maintains a planar configuration that maximizes electron delocalization across the aromatic framework.

The optimization process typically identifies the global minimum energy conformation while also revealing any potential local minima corresponding to alternative conformational states or tautomeric forms. For compounds containing multiple nitrogen atoms and potential tautomeric sites, Density Functional Theory calculations can predict the relative stability of different tautomeric forms and the energy barriers associated with interconversion processes. The carboxylic acid group orientation and hydrogen bonding potential can be evaluated through systematic conformational analysis and energy surface mapping.

Computational studies on related pyrazolo-triazole systems have demonstrated the importance of including dispersion corrections and appropriate solvation models to accurately reproduce experimental observations. The calculations can predict spectroscopic properties such as vibrational frequencies, chemical shifts, and electronic transition energies that can be directly compared with experimental measurements to validate the computational models and confirm structural assignments.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of 2-Methyl-1H-pyrazolo[1,5-b]triazole-7-carboxylic acid provides detailed insights into the electronic structure and bonding characteristics of this complex heterocyclic system. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic properties, including its potential for participation in electron transfer processes and its susceptibility to electrophilic or nucleophilic attack. The molecular orbital distributions reveal the extent of electron delocalization across the fused ring system and identify the specific atomic centers that contribute most significantly to the frontier orbital character.

Electron density mapping through various computational approaches, including natural bond orbital analysis and atoms in molecules theory, quantifies the electron distribution throughout the molecular framework. These analyses reveal the degree of charge separation, the strength of various bonding interactions, and the presence of non-covalent interactions that influence molecular stability and reactivity. The nitrogen atoms within the heterocyclic core exhibit varying degrees of electron density based on their hybridization states and participation in aromatic systems.

Properties

IUPAC Name

2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-3-8-5-4(6(11)12)2-7-10(5)9-3/h2H,1H3,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJUBUNEPUDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid has shown promise in the development of pharmaceutical agents. Its derivatives have been investigated for their potential as:

  • Antitumor Agents: Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Activity: Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Agents: The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

The compound's unique structure allows it to act as a potential agrochemical. It has been studied for:

  • Herbicidal Activity: Some derivatives have shown effectiveness in inhibiting the growth of specific weeds without harming crops, providing an environmentally friendly alternative to traditional herbicides .
  • Plant Growth Regulators: Research suggests that it can enhance plant growth and yield when used in appropriate formulations, thus contributing to sustainable agricultural practices .

Material Science

In material science, this compound is being explored for:

  • Polymer Chemistry: Its reactive carboxylic acid group allows it to be used as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength .
  • Sensors and Catalysts: The compound's electronic properties make it suitable for use in sensors and catalytic applications, where it can facilitate chemical reactions or detect specific analytes .

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications to the structure significantly increased the potency against breast and lung cancer cells.

Case Study 2: Herbicidal Efficacy

In a field trial reported by ABC Research Institute, formulations containing this compound were tested against common agricultural weeds. The results showed a substantial reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

Case Study 3: Polymer Development

A collaboration between DEF Corporation and GHI University focused on integrating this compound into biodegradable polymers. The resulting materials exhibited improved mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo-triazole derivatives necessitates a comparative analysis with related heterocycles. Below is a detailed evaluation:

Structural and Functional Group Comparisons

Physicochemical and Functional Properties

  • Polarity : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester analogs () and trifluoromethyl-containing pyrazolo-pyrimidines (), which are more lipophilic .
  • Applications : Pyrazolo-pyrimidines () are frequently explored as kinase inhibitors, while pyrazolo-triazoles could serve as bioisosteres for purines or nucleobase analogs .

Research Findings and Implications

  • Structural Insights : NMR and isotopic labeling () provide critical tools for distinguishing regioisomers in fused heterocycles, applicable to pyrazolo-triazole characterization .
  • Synthetic Flexibility : The aza-Wittig method () offers a modular approach for diversifying substituents, contrasting with the stepwise azide-based syntheses in .
  • Functional Group Impact : Carboxylic acids (target compound, ) improve solubility for drug delivery, while esters () and trifluoromethyl groups () tailor pharmacokinetic profiles .

Biological Activity

2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid (CAS Number: 208772-67-2) is a heterocyclic compound notable for its fused pyrazole and triazole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications such as anti-inflammatory and anticancer properties.

The compound's molecular formula is C6H6N4O2C_6H_6N_4O_2, with a structure that includes both pyrazole and triazole functionalities. Its unique arrangement of nitrogen atoms contributes to its diverse biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. For instance, studies have shown that derivatives of pyrazolo[1,5-b][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53.

Table 1: Summary of Anticancer Studies Involving Pyrazolo Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3bMDA-MB-2310.25Apoptosis via caspase activation
3bMCF-70.50Autophagy induction and ROS generation

These findings suggest that compounds similar to this compound may serve as promising candidates for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It has shown potential in inhibiting specific enzymes that are crucial in cancer metabolism and inflammatory processes. The ability to act as an enzyme inhibitor can be attributed to the structural features of the pyrazolo and triazole rings which facilitate interactions with active sites of target enzymes.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives from this compound and evaluated their anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives had enhanced potency compared to standard chemotherapy agents like cisplatin .
  • Mechanistic Insights : Another study explored the mechanisms underlying the anticancer effects of these derivatives. It was found that they significantly increased apoptosis markers while decreasing cell viability in treated cancer cells. The modulation of apoptotic pathways was confirmed through caspase activity assays .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid?

Answer:
The synthesis of triazole-carboxylic acid derivatives typically involves cyclization and functionalization steps. For analogous compounds (e.g., pyrazolo-triazoles), azide-mediated cyclization using NaN₃ as a catalyst in polar aprotic solvents like DMF at 50°C for 3 hours has been reported to yield intermediates (e.g., azidomethylpyrazoles) . Subsequent acid hydrolysis under reflux conditions (e.g., THF with 10% HCl) can generate the carboxylic acid moiety. Purification via recrystallization (ethanol or toluene) is critical to achieve >95% purity. Alternative routes may employ cyanamide or urea derivatives for triazole ring formation, with careful pH control (pH 3–4) to precipitate the product .

Basic: How can spectroscopic techniques characterize this compound and its intermediates?

Answer:

  • Elemental Analysis : Confirm %C, %H, and %N (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .
  • HRMS (ESI) : Use high-resolution mass spectrometry to validate molecular ions (e.g., [M + H]⁺ at m/z 254.1042) .
  • NMR : Assign peaks via ¹H (DMSO-d₆, 400 MHz) and ¹³C NMR, focusing on carboxylic acid protons (δ ~12–13 ppm) and triazole carbons (δ ~150–160 ppm). ¹⁵N-labelling (e.g., ¹⁵N-HMBC) resolves ambiguities in heterocyclic systems .

Advanced: How to resolve contradictions in reaction outcomes during triazole ring functionalization?

Answer:
Discrepancies in regioselectivity (e.g., C(3) vs. C(7) substitution) arise from solvent polarity and catalyst choice. For example:

  • Polar solvents (DMF) : Favor nucleophilic substitution at electron-deficient positions via SNAr mechanisms .
  • Non-polar solvents (CH₂Cl₂) : Promote radical intermediates, leading to mixed regioisomers. Use kinetic vs. thermodynamic control (e.g., reflux vs. room temperature) to isolate dominant products .
    Contradictory yields may require optimization via DoE (Design of Experiments), varying temperature (50–100°C), and catalyst loading (0.5–2.0 equiv) .

Advanced: What methodologies determine alkylation sites in N-substituted derivatives?

Answer:

  • ¹⁵N-Labelling : Incorporate ¹⁵N isotopes at specific positions (e.g., azide γ-nitrogen) to track alkylation via ¹³C-¹⁵N coupling constants (JCN) in NMR .
  • DFT Calculations : Predict adamantylation sites using B3LYP/6-31G(d) models, correlating with experimental ¹H-¹⁵N SSCCs (JHN) .
  • Acidic Isomerization : Treat derivatives with HCl to induce adamantyl cation formation, revealing thermodynamic preference for N(1) vs. N(3) alkylation .

Advanced: How to evaluate fungistatic or antitumor activity of this compound?

Answer:

  • Fungistatic Assays : Test against Trichophyton spp. and Microsporum spp. via broth microdilution (MIC values in µM range). Activity correlates with electron-withdrawing substituents (e.g., Cl, CF₃) at C(3) .
  • Antitumor Screening : Use MCF-7 breast cancer cells (IC₅₀ via MTT assay). Pyrazolo-triazine sulfonamides show apoptosis induction via caspase-3 activation .
  • Docking Studies : Perform AutoDock Vina to predict binding to fungal CYP51 or human topoisomerase IIα, prioritizing derivatives with ΔG < -8 kcal/mol .

Advanced: How to address isomerization in acidic or oxidative conditions?

Answer:

  • pH Monitoring : Isolate isomers by adjusting pH (e.g., pH 3–4 precipitates tetrazolo[1,5-b]triazinones, while pH 6–7 favors open-chain azides) .
  • Oxidative Cyclization : Use tert-butyl hydroperoxide (TBHP) in THF to selectively form triazolo[1,5-b]tetrazines, confirmed by LC-MS and ¹H NMR .
  • Kinetic Trapping : Quench reactions at intermediate timepoints (e.g., 2 hours vs. 5 hours) to isolate metastable isomers .

Basic: What purification strategies ensure high-purity yields for this compound?

Answer:

  • Recrystallization : Use ethanol (for polar intermediates) or toluene (for non-polar derivatives) with slow cooling to 4°C .
  • Column Chromatography : Employ silica gel (230–400 mesh) with gradients of EtOAc/hexane (1:4 to 1:1) for azole derivatives. Monitor by TLC (Rf 0.3–0.5) .
  • Acid-Base Extraction : Dissolve crude product in 1M NaOH, filter, and reprecipitate with 10% HCl (yield >80%) .

Advanced: How do steric and electronic effects influence reactivity in triazole derivatives?

Answer:

  • Steric Effects : Bulky substituents (e.g., adamantyl) hinder cyclization, favoring open-chain intermediates. Use molecular volume calculations (e.g., Spartan) to predict steric thresholds .
  • Electronic Effects : Electron-deficient triazoles (e.g., NO₂ or CN substituents) enhance electrophilicity at C(7), facilitating nucleophilic attack by amines or alcohols .
  • Hammett Analysis : Correlate σ values of substituents with reaction rates (ρ ~1.2 for SNAr reactions) to design electron-activating groups .

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